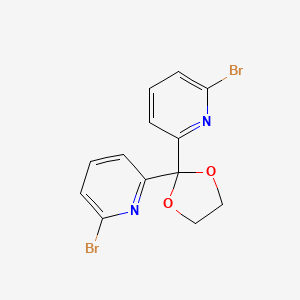![molecular formula C13H14O B14653552 1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde CAS No. 50599-07-0](/img/structure/B14653552.png)
1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a unique structure that includes a biphenyl core with a tetrahydro substitution and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reduction of a biphenyl derivative followed by formylation. For example, the reduction of 1,1’-biphenyl-3-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol, which can then be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde may involve catalytic hydrogenation of biphenyl derivatives followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while oxidation can be achieved using mild oxidizing agents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)
Major Products Formed
Oxidation: 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carboxylic acid
Reduction: 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,6-Tetrahydro[1,1’-biphenyl]-2-carbaldehyde
- 1,4,5,6-Tetrahydro[1,1’-biphenyl]-4-carbaldehyde
- 1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
1,4,5,6-Tetrahydro[1,1’-biphenyl]-3-carbaldehyde is unique due to the position of the aldehyde group on the biphenyl core, which influences its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Eigenschaften
CAS-Nummer |
50599-07-0 |
|---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-phenylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H14O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8H2 |
InChI-Schlüssel |
UYOGNYCVMQFELB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C(C1)C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


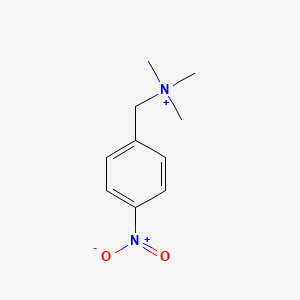
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
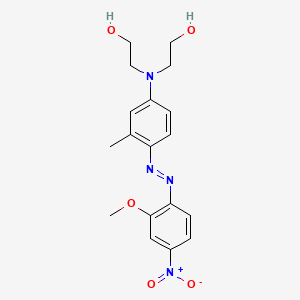
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
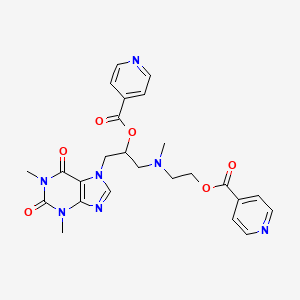
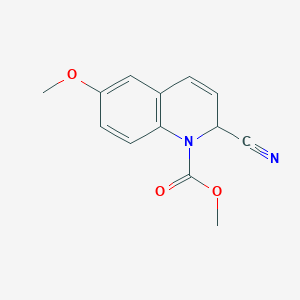
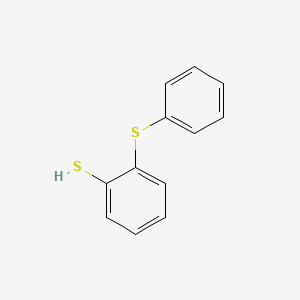
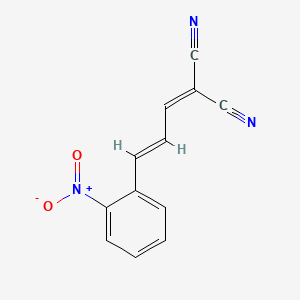
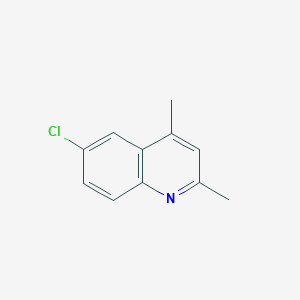
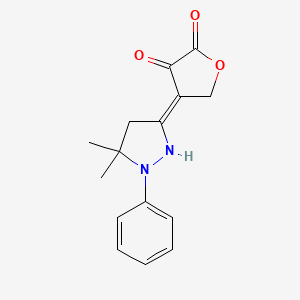
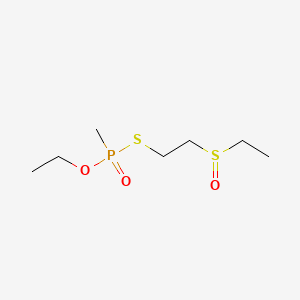
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
